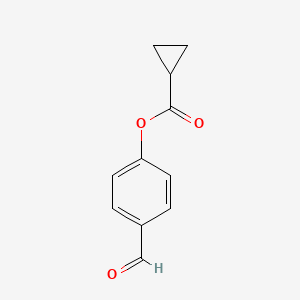

4-Formylphenyl cyclopropanecarboxylate

Description

Contextualizing the Cyclopropanecarboxylate (B1236923) Ester Class in Organic Synthesis

The cyclopropane (B1198618) ring is a fundamental structural motif in organic chemistry, and its incorporation into ester functional groups as cyclopropanecarboxylates has led to significant advancements in several fields, particularly medicinal chemistry. researchgate.net These compounds are not merely simple esters; the presence of the three-membered ring imparts unique chemical and physical properties.

Cyclopropanecarboxylic acid derivatives are valued for their distinct three-membered ring structure, which is a feature of numerous biologically active natural products and drugs. ontosight.aiontosight.aimdpi.com In synthetic organic chemistry, the strained nature of the cyclopropane ring can be harnessed to drive specific reactions, making these esters versatile building blocks for more complex molecular architectures. researchgate.net

One of the most notable properties of cyclopropanecarboxylate esters is their enhanced hydrolytic stability. nih.govresearchgate.net Research has shown that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acid- and base-catalyzed hydrolysis conditions compared to non-cyclopropyl analogues. nih.govresearchgate.net This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.govresearchgate.net This characteristic makes them excellent candidates for use as prodrugs, where controlled release of an active pharmaceutical ingredient is desired. nih.gov Furthermore, the cyclopropane scaffold is increasingly used in drug design to enhance metabolic stability, improve binding potency to biological targets, and generate novel chemotypes. bohrium.com

Significance of the Formylphenyl Moiety in Synthetic Chemistry

The formylphenyl moiety, which is an aromatic aldehyde, is a cornerstone functional group in organic synthesis. numberanalytics.com Aromatic aldehydes are critical intermediates in the production of a vast array of high-value materials, including pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnih.gov The reactivity of the aldehyde group (–CHO) is central to its utility.

The carbonyl carbon in an aromatic aldehyde is electrophilic, making it susceptible to attack by nucleophiles. numberanalytics.com This reactivity underpins a wide range of fundamental organic reactions, such as nucleophilic addition, condensation, and oxidation to form carboxylic acids. numberanalytics.comontosight.ai The formyl group's presence on an aromatic ring allows for a diverse set of transformations. For instance, it can be readily converted into other functional groups or used as an anchor point for building larger, more complex molecules. thieme-connect.com The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an aromatic substrate, highlighting its importance in synthetic strategy. wisdomlib.org

Compounds containing the formylphenyl group, such as 4-formylphenylboronic acid, are recognized for their versatility as building blocks in reactions like the Suzuki-Miyaura cross-coupling, further expanding their synthetic potential. ontosight.aiontosight.ai The aldehyde functionality provides a handle for numerous bond-forming strategies, making it an indispensable tool for synthetic chemists. nih.gov

Research Landscape of Bifunctional Esters and Cyclopropane Derivatives

Bifunctional molecules, which contain two distinct reactive sites, are of growing interest in chemical research and drug discovery. nih.govwuxibiology.com These molecules offer significant advantages by allowing for sequential or orthogonal chemical modifications, or by enabling simultaneous interaction with multiple biological targets. researchgate.net The design of bifunctional compounds can lead to enhanced efficiency, novel mechanisms of action, and the ability to modulate complex biological processes that are difficult to control with traditional monofunctional small molecules. nih.govwuxibiology.comresearchgate.net

4-Formylphenyl cyclopropanecarboxylate is a prime example of a bifunctional ester. It combines the stable, structurally significant cyclopropanecarboxylate unit with the synthetically versatile formylphenyl group. This duality opens up possibilities for its use as a specialized building block or "linker" in the synthesis of complex structures. researchgate.net For example, the aldehyde can be transformed into another functional group, while the ester remains intact for a later-stage reaction, or vice versa.

The research landscape for such molecules involves exploring their utility in creating novel chemical entities. The cyclopropane component can confer desirable properties like structural rigidity and metabolic stability, while the formyl group acts as a key reactive handle. bohrium.com The development of synthetic methods to create bifunctional cyclopropane derivatives is an active area of research, with applications in materials science and the synthesis of bioactive compounds. scilit.comnih.gov The ability to bring two molecular entities together or to introduce multiple functionalities in a controlled manner is a powerful strategy in modern chemistry, placing compounds like this compound at the forefront of innovative synthetic design. nih.govnih.gov

Properties

IUPAC Name |

(4-formylphenyl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-7-8-1-5-10(6-2-8)14-11(13)9-3-4-9/h1-2,5-7,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPSRGQJZYJXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formylphenyl Cyclopropanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the cornerstone for elucidating the detailed molecular framework of 4-Formylphenyl cyclopropanecarboxylate (B1236923), providing information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 4-Formylphenyl cyclopropanecarboxylate is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-formylphenyl group and the aliphatic protons of the cyclopropanecarboxylate moiety.

The 4-formylphenyl group will display a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The two aromatic protons ortho to the electron-withdrawing aldehyde group are expected to resonate at a lower field (higher chemical shift) compared to the two protons ortho to the ester oxygen. This is due to the deshielding effect of the carbonyl group. For analogous compounds like 4-formylphenyl acetate, the aromatic protons appear in the range of 7.2 to 8.0 ppm. nih.gov Specifically, the protons ortho to the formyl group (CHO) would likely appear as a doublet around 7.9-8.0 ppm, while the protons ortho to the ester linkage would appear as a doublet at a slightly higher field, around 7.2-7.4 ppm. The aldehyde proton itself would be a highly deshielded singlet, anticipated to be in the region of 9.9-10.1 ppm. acs.org

The cyclopropanecarboxylate portion of the molecule will present a more complex set of signals due to the diastereotopic nature of the methylene (B1212753) protons on the cyclopropyl (B3062369) ring. The methine proton (CH) attached to the carbonyl group is expected to be a multiplet in the range of 1.8-2.0 ppm. The four methylene protons (CH₂) of the cyclopropyl ring will likely appear as two separate multiplets in the upfield region of approximately 1.0-1.5 ppm. The geminal and vicinal coupling between these protons would result in complex splitting patterns.

A predicted ¹H NMR data table is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde H | 9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic H (ortho to CHO) | 7.9 - 8.0 | Doublet (d) | ~8.0 |

| Aromatic H (ortho to Ester) | 7.2 - 7.4 | Doublet (d) | ~8.0 |

| Cyclopropyl CH | 1.8 - 2.0 | Multiplet (m) | - |

| Cyclopropyl CH₂ | 1.0 - 1.5 | Multiplet (m) | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-192 ppm. The ester carbonyl carbon will resonate at a higher field, around 170-175 ppm. The aromatic carbons will appear in the 120-155 ppm region. The carbon atom attached to the ester oxygen (C-O) will be downfield relative to the other aromatic carbons, while the carbon attached to the formyl group will also be significantly deshielded. The unsubstituted aromatic carbons will appear in the middle of this range. The methine carbon of the cyclopropyl group is predicted to be in the 15-20 ppm range, and the methylene carbons are expected at approximately 10-15 ppm.

A predicted ¹³C NMR data table is provided below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Ester C=O | 170 - 175 |

| Aromatic C (ipso to Ester) | 150 - 155 |

| Aromatic C (ipso to CHO) | 135 - 140 |

| Aromatic CH (ortho to CHO) | 130 - 132 |

| Aromatic CH (ortho to Ester) | 122 - 124 |

| Cyclopropyl CH | 15 - 20 |

| Cyclopropyl CH₂ | 10 - 15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the cyclopropyl ring and the coupling between the ortho and meta protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₀O₃), the molecular weight is 190.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190.

The fragmentation pattern would likely involve characteristic losses of functional groups. A prominent fragmentation pathway would be the cleavage of the ester bond. This could lead to the formation of a 4-formylphenoxy radical and a cyclopropanecarbonyl cation (m/z 69), or a 4-formylphenoxide cation (m/z 121) and a cyclopropanecarbonyl radical. The peak at m/z 121, corresponding to the 4-hydroxybenzaldehyde (B117250) cation radical, would be a significant indicator of the 4-formylphenyl ester structure. Further fragmentation of the aromatic portion could involve the loss of CO (28 Da) from the formyl group, leading to a peak at m/z 93.

A predicted mass spectrometry data table is shown below:

| m/z | Predicted Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 121 | [HOC₆H₄CHO]⁺ |

| 93 | [C₆H₅O]⁺ |

| 69 | [C₃H₅CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. A strong, sharp band for the ester carbonyl (C=O) is expected in the region of 1730-1750 cm⁻¹. The aldehyde carbonyl stretching vibration should appear at a slightly lower wavenumber, typically between 1690-1710 cm⁻¹. The C-O stretching of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for the aromatic and aldehyde protons will be observed above 3000 cm⁻¹. The cyclopropyl C-H stretching vibrations are also expected in this region, while the ring vibrations may appear in the fingerprint region.

Raman spectroscopy would provide complementary information. While the carbonyl stretches would also be visible, the aromatic ring vibrations are often more intense in the Raman spectrum. The symmetric breathing mode of the benzene ring would be a particularly strong feature.

A predicted IR and Raman data table is presented below:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic/Aldehyde C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Ester C=O Stretch | 1730 - 1750 | 1730 - 1750 |

| Aldehyde C=O Stretch | 1690 - 1710 | 1690 - 1710 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Ester C-O Stretch | 1100 - 1300 | Weak |

Synergistic Application of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound is achieved through the integration of data from all the aforementioned spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers corroborating evidence of the major structural units through fragmentation analysis. IR and Raman spectroscopy confirm the presence of key functional groups, namely the aldehyde and ester carbonyls, the aromatic ring, and the cyclopropyl group. The combination of these techniques provides a detailed and self-consistent picture of the molecule's structure, leaving no ambiguity in its assignment.

Reactivity and Organic Transformations of 4 Formylphenyl Cyclopropanecarboxylate

Transformations Involving the Formyl Moiety

The aldehyde functionality is a highly reactive and versatile handle for a multitude of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent aromatic proton allows for reactions typical of benzaldehydes.

The carbonyl group of the formyl moiety is a prime site for nucleophilic attack. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Enolates and other soft nucleophiles can participate in 1,4-additions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. youtube.com

Common transformations include:

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Grignard and Organolithium Reactions: Addition of organometallic reagents yields secondary alcohols.

Reductive Amination: Condensation with a primary or secondary amine followed by reduction produces the corresponding amine.

Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group (e.g., malonic esters) yields a new carbon-carbon double bond.

Cyanohydrin Formation: Addition of cyanide anion to form a cyanohydrin, which is a precursor to α-hydroxy acids.

| Reaction Type | Reagents | Product Type |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Grignard Addition | Grignard Reagent (R-MgX) | Secondary alcohol |

| Reductive Amination | Amine (RNH₂), Reducing agent (e.g., NaBH₃CN) | Secondary amine |

| Knoevenagel Condensation | Active methylene compound, Base | α,β-unsaturated compound |

| Imine Formation | Primary Amine (RNH₂) | Imine |

The oxidation state of the formyl group can be readily adjusted without affecting the ester or cyclopropane (B1198618) moieties under carefully selected conditions.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents. Sodium borohydride (NaBH₄) is commonly used for this purpose as it typically does not reduce the ester group under standard conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester.

Selective Oxidation: The formyl group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Tollens' reagent). A patent for related compounds describes the oxidation of a hydroxymethyl group to a formyl group using manganese dioxide (MnO₂), demonstrating the feasibility of redox transformations at this position. google.com Biocatalytic systems using cytochrome P450 enzymes have also been developed for the selective oxidation of aliphatic C-H bonds in related alkylphenols. nih.gov

| Transformation | Reagents | Resulting Functional Group | Notes |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol | Chemoselective for the aldehyde over the ester. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Diol | Reduces both aldehyde and ester. |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid | Strong oxidizing agent. |

| Oxidation | Silver(I) Oxide (Ag₂O) | Carboxylic acid | Milder conditions, part of Tollens' test. |

While the formyl group itself is not a typical participant in cross-coupling reactions, the phenyl ring to which it is attached can be functionalized using these powerful methods. Palladium-catalyzed cross-coupling reactions are of fundamental importance for creating carbon-carbon and carbon-heteroatom bonds in synthetic chemistry. cem.com To achieve this, a version of 4-formylphenyl cyclopropanecarboxylate (B1236923) bearing a leaving group (such as a bromide, iodide, or triflate) on the aromatic ring would be required.

Key cross-coupling reactions applicable to the functionalization of the aryl core include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron compound. taylorandfrancis.com

Heck Reaction: Coupling of an aryl halide with an alkene. taylorandfrancis.com

Sonogashira Coupling: Reaction between an aryl halide and a terminal alkyne. taylorandfrancis.comresearcher.life

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine. taylorandfrancis.com

These reactions provide a powerful toolkit for introducing a wide variety of substituents onto the aromatic ring, significantly increasing the molecular complexity and allowing for the synthesis of diverse derivatives. The development of biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450s also presents an emerging strategy for biaryl bond formation. nih.gov

Transformations Involving the Cyclopropanecarboxylate Ester Moiety

The ester group and the cyclopropane ring offer additional avenues for chemical modification, distinct from the reactivity of the formyl group.

The ester linkage can be cleaved under various conditions to yield 4-formylphenol and cyclopropanecarboxylic acid or their derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding phenol and carboxylic acid under either acidic or basic (saponification) conditions.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the phenoxy group can be exchanged for an alkoxy group, forming a new ester.

Biocatalytic Cleavage: Lipases are enzymes that can catalyze the hydrolysis of esters under mild conditions, often with high chemoselectivity. nih.gov This approach can be advantageous when other functional groups in the molecule are sensitive to harsh acidic or basic environments. nih.gov Cytochrome P-450 has also been shown to catalyze the oxidative cleavage of certain carboxylic acid esters. nih.gov

Reductive Cleavage: Reaction with an excess of a strong reducing agent like lithium in the presence of a catalytic amount of naphthalene can lead to the reductive cleavage of the ester to yield the corresponding alcohol. organic-chemistry.org

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-Formylphenol + Cyclopropanecarboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H₂O, then H₃O⁺ workup | 4-Formylphenol + Cyclopropanecarboxylic acid |

| Transesterification | R'OH, acid or base catalyst | 4-Formylphenol + Cyclopropyl (B3062369) R'-ester |

| Enzymatic Hydrolysis | Lipase, aqueous buffer | 4-Formylphenol + Cyclopropanecarboxylic acid |

The three-membered cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts alkene-like character and makes it susceptible to ring-opening reactions. youtube.com The presence of an electron-withdrawing ester group ("acceptor") and an electron-donating phenyl group ("donor") classifies this molecule as a donor-acceptor (D-A) cyclopropane. researchgate.net This substitution pattern polarizes the distal carbon-carbon bond of the ring, facilitating nucleophilic attack and ring-opening. researchgate.net

Ring-opening reactions are typically initiated by:

Nucleophiles: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a functionalized propane derivative. The attack is often directed to the carbon adjacent to the donor group. researchgate.net

Lewis Acids: Lewis acids can coordinate to the acceptor (ester) group, further polarizing the ring and making it more susceptible to nucleophilic attack or rearrangement. scispace.comresearchgate.net

Electrophiles: Electrophilic addition can occur, similar to alkenes, where an electrophile adds to one carbon and a nucleophile adds to another, resulting in 1,3-addition across the ring. youtube.com

The Cloke-Wilson rearrangement is an example of a carbocation-initiated tandem ring-opening/cyclization of certain cyclopropanes to form dihydrofurans under neutral conditions. organic-chemistry.org The inherent reactivity of D-A cyclopropanes makes them valuable three-carbon building blocks in organic synthesis. scispace.comresearchgate.net

| Reaction Type | Reagents / Conditions | General Outcome |

| Nucleophilic Ring-Opening | Strong Nucleophile (e.g., R₂CuLi, Thiolates) | 1,3-difunctionalized propane derivative |

| Lewis Acid-Catalyzed Ring-Opening | Lewis Acid (e.g., TiCl₄), Nucleophile | Ring-opened product, often with high stereocontrol |

| Electrophilic Addition | H-X (e.g., HBr) | 1-Bromo-3-(substituted)propane derivative |

Cyclopropane Ring Reactivity and Transformations

Reductive Ring-Opening Reactions

Reductive cleavage of the cyclopropane ring in arylcyclopropyl carbonyl compounds offers a pathway to 1,3-difunctionalized acyclic structures. These reactions typically proceed via single-electron transfer (SET) to generate a radical anion intermediate, which then undergoes ring-opening. The regioselectivity of the C–C bond cleavage is influenced by the substituents on the cyclopropane and aryl rings.

Treatment of arylcyclopropanecarboxamides with reducing agents like sodium dispersion can lead to the reductive cleavage of the cyclopropane ring. The resulting intermediate can be trapped by electrophiles, leading to stereoselective 1,3-difunctionalization. For 4-Formylphenyl cyclopropanecarboxylate, a similar reductive approach, potentially using samarium(II) iodide (SmI₂) which is known to promote the ring-opening of cyclopropyl ketones, could generate a γ-aryl radical or anionic intermediate. This intermediate could then be trapped, for instance by a proton source, to yield a γ-aryl alkanoate. The presence of the electron-withdrawing formyl group on the phenyl ring would likely influence the reduction potential of the substrate.

Table 1: Representative Conditions for Reductive Ring-Opening of Cyclopropyl Carbonyls

| Reducing Agent | Substrate Type | Key Features | Ref. |

|---|---|---|---|

| Sodium Dispersion | Arylcyclopropanecarboxamides | Forms enolates of γ-aryl-γ-borylalkanamides with a boron electrophile; yields α-substituted amides with anti-selectivity. |

Nucleophilic Ring-Opening Pathways

Donor-acceptor (D-A) cyclopropanes are particularly susceptible to nucleophilic ring-opening due to the polarization of the C1-C2 bond. In these systems, an electron-donating group (D) and an electron-accepting group (A) are positioned vicinally on the cyclopropane ring, facilitating heterolytic cleavage to form a 1,3-zwitterionic intermediate.

While this compound does not fit the classic vicinal D-A cyclopropane definition, the substituted aryl group can act as a donor, and the ester moiety is an acceptor. The activation of such systems can be achieved using Brønsted or Lewis acids. A general method using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) in a fluorinated alcohol solvent such as hexafluoroisopropanol (HFIP) has been shown to be effective for the nucleophilic ring-opening of a wide range of D-A cyclopropanes at room temperature. This catalytic system is compatible with various nucleophiles, including arenes, indoles, azides, and alcohols, and has been successfully applied to cyclopropanes bearing single keto-acceptor groups and electron-deficient aryl groups. This suggests that this compound could undergo similar transformations, yielding highly functionalized γ-aryl ester derivatives.

Table 2: Brønsted Acid-Catalyzed Nucleophilic Ring-Opening of D-A Cyclopropanes

| Catalyst System | Nucleophiles | Substrate Scope | Ref. |

|---|---|---|---|

| TfOH / HFIP | Arenes, indoles, azides, diketones, alcohols | Keto- and ester-acceptor cyclopropanes, including those with electron-deficient aryl groups. |

C(sp³)–H Functionalization and Remote Activation of Cyclopropanes

Direct functionalization of C(sp³)–H bonds on a cyclopropane ring represents a powerful strategy for molecular editing, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C(sp³)–H activation has emerged as a key method for this purpose. These reactions often employ a directing group to guide the catalyst to a specific C–H bond, enabling high levels of regio- and stereoselectivity. For instance, native functional groups like tertiary alkylamines can direct the enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids.

In the context of this compound, while it lacks a conventional directing group, remote activation strategies could be envisioned. Radical C–H functionalization, initiated by hydrogen-atom transfer (HAT), offers an alternative pathway that does not necessarily require a directing group. These methods can proceed via radical-chain, radical-rebound, or radical-relay mechanisms, expanding the scope of intermolecular C(sp³)–H functionalization. Such approaches could potentially enable the introduction of new functional groups directly onto the cyclopropane ring of this compound.

Photochemical and Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling a wide array of reactions under mild conditions. For aryl cyclopropanes, these methods facilitate ring-opening and functionalization reactions by converting the relatively inert substrates into highly reactive radical cation intermediates through single-electron oxidation.

Photoinduced Electron Transfer Mechanisms

The initial step in the photoredox-catalyzed transformation of aryl cyclopropanes is a photoinduced electron transfer (PET) event. Upon irradiation with visible light, a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) is excited to a long-lived triplet state. This excited-state photocatalyst can then engage in a single-electron transfer with the aryl cyclopropane substrate. Given that aryl cyclopropanes are good electron donors, an oxidative quenching cycle is common, where the substrate is oxidized to a radical cation.

Alternatively, some systems operate through the formation of an electron donor-acceptor (EDA) complex between the substrate and a reaction partner. Light excitation of this EDA complex can trigger an intramolecular SET, leading to the formation of a radical ion pair and subsequent ring-opening. This approach avoids the need for an external photocatalyst.

Radical Generation and Subsequent Reactions

Once the aryl cyclopropane radical cation is formed via PET, it undergoes rapid C–C bond cleavage. The regioselectivity of this ring-opening is governed by the stability of the resulting radical and cation. For aryl cyclopropyl ketones and related structures, this cleavage typically generates a distonic radical cation, where the radical and cation are separated. This intermediate is highly reactive and can participate in a variety of subsequent reactions.

Common reaction pathways for the ring-opened radical intermediate include:

Nucleophilic Trapping: The cationic portion of the intermediate can be trapped by nucleophiles. In photoredox-catalyzed oxo-amination, for example, the radical cation is attacked by an amine nucleophile in an Sₙ2-like manner, leading to a 1,3-difunctionalized product.

Radical/Radical Cross-Coupling: The radical portion can couple with another radical species. In a cooperative N-heterocyclic carbene (NHC) and photoredox-catalyzed reaction, a ketyl radical generated from the NHC catalyst couples with the benzylic radical formed after ring-opening.

Cycloaddition: The ring-opened intermediate can act as a 1,3-dipole equivalent in [3+2] cycloadditions with alkenes to form cyclopentane derivatives.

Application in Catalytic Organic Synthesis

The photochemical and photoredox-catalyzed transformations of aryl cyclopropanes have significant applications in organic synthesis, providing access to complex molecular architectures from simple precursors. These methods are characterized by their mild reaction conditions, high functional group tolerance, and the ability to forge challenging C–C and C-heteroatom bonds.

Cooperative catalysis, combining photoredox cycles with other catalytic cycles like those of N-heterocyclic carbenes (NHCs) or transition metals, has enabled novel deconstruction-reconstruction strategies. For example, a cooperative NHC/photoredox system allows for the formal C(sp³)–H acylation of aryl cyclopropanes, proceeding through a γ-chloro-ketone intermediate. These strategies highlight the synthetic utility of using the cyclopropane ring as a latent 1,3-synthon that can be unmasked under photochemical conditions to build molecular complexity.

Table 3: Examples of Photoredox-Catalyzed Transformations of Aryl Cyclopropanes

| Reaction Type | Catalytic System | Key Transformation | Ref. |

|---|---|---|---|

| Oxo-amination | Ru(bpy)₃²⁺ / O₂ | Ring-opening and formation of β-amino ketones. | |

| 1,3-Difunctionalization | 4CzIPN / NHC | Ring-opening/arylcarboxylation/acylation cascade to form γ-aroyloxy ketones. | |

| Formal C(sp³)–H Acylation | 4CzIPN / NHC | Deconstruction–reconstruction strategy to access α-acylated cyclopropane derivatives. |

Multicomponent Reactions (MCRs) for Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. The presence of a formyl group (an aldehyde) in this compound makes it a suitable candidate for several well-known MCRs.

The aldehyde functionality can readily participate as the carbonyl component in cornerstone MCRs such as the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org In a hypothetical Passerini reaction, this compound would provide the aldehyde component. The general mechanism, which can be either ionic or concerted depending on the solvent, involves the initial interaction of the aldehyde and carboxylic acid, followed by the nucleophilic attack of the isocyanide. wikipedia.orgchemistnotes.com

Ugi Reaction: A four-component reaction, the Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. organic-chemistry.orgwikipedia.org Similar to the Passerini reaction, this compound would serve as the aldehyde source. The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.org

The successful application of this compound in these MCRs would lead to the synthesis of complex molecules incorporating the cyclopropanecarboxylate moiety. The specific outcomes of these reactions would depend on the other reactants used. Below is a hypothetical data table illustrating potential products from such reactions.

| Multicomponent Reaction | Other Reactants | Hypothetical Product Structure |

| Passerini Reaction | Acetic acid, Benzyl isocyanide | α-(acetyloxy)-N-benzyl-4-(cyclopropanecarbonyloxy)phenylacetamide |

| Ugi Reaction | Benzylamine, Acetic acid, Benzyl isocyanide | N-(benzyl)-2-(acetylamino)-2-(4-(cyclopropanecarbonyloxy)phenyl)-N-benzylacetamide |

It is important to note that while theoretically plausible, the actual yields, stereoselectivity, and feasibility of these reactions with this compound have not been reported. The electronic nature of the 4-cyclopropanecarbonyloxy substituent could influence the reactivity of the aldehyde group.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic investigations specific to the reaction pathways of this compound are not available in the current body of scientific literature. However, the reactivity of its core functional groups, the aromatic aldehyde and the cyclopropanecarboxylate ester, suggests several potential areas for mechanistic study.

The cyclopropane ring is a unique structural motif known for its high ring strain, which can influence the reactivity of adjacent functional groups and participate in unique transformations. Mechanistic studies could explore:

Ring-Opening Reactions: The cyclopropane ring can undergo cleavage under various conditions, including acid or base catalysis, or through transition-metal-mediated pathways. A mechanistic investigation could probe the conditions required for the selective opening of the cyclopropane ring in this compound and the nature of the resulting intermediates. For instance, studies on other cyclopropane-containing molecules have explored enzymatic and microbial degradation pathways that involve ring cleavage. nih.gov

Influence on Aldehyde Reactivity: The ester group, para to the aldehyde, will exert an electronic effect on the reactivity of the formyl group. Mechanistic studies could quantify this effect, for example, by measuring reaction rates of nucleophilic additions to the aldehyde and comparing them to simpler benzaldehyde derivatives.

Participation in Cycloadditions: While less common for the parent cyclopropane, derivatives can sometimes participate in cycloaddition reactions. Mechanistic studies could investigate the potential for the cyclopropane ring in this specific molecule to engage in such transformations under thermal or photochemical conditions.

Without experimental data, any proposed mechanism remains speculative. Isotopic labeling studies, kinetic analysis, and computational modeling would be essential tools to elucidate the precise reaction pathways of this compound.

Computational Chemistry and Theoretical Investigations of 4 Formylphenyl Cyclopropanecarboxylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic environment and the spatial arrangement of atoms.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-formylphenyl cyclopropanecarboxylate (B1236923), DFT calculations would typically be employed to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations would help in understanding the molecule's reactivity, stability, and the nature of its chemical bonds. Analysis of the electron density would reveal the covalent and non-covalent interactions within the molecule, providing a deeper understanding of its chemical behavior.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of 4-formylphenyl cyclopropanecarboxylate would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds, such as the ester linkage and the bond connecting the phenyl ring to the formyl group, and calculating the energy at each orientation. The resulting potential energy map would reveal the most energetically favorable shapes of the molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable tools for studying the step-by-step process of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization

For any chemical reaction involving this compound, identifying the transition state is key to understanding the reaction's kinetics. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate and characterize the geometry and energy of these transient structures.

Reaction Pathway Modeling and Energetics

Modeling the entire reaction pathway involves mapping the energetic landscape that connects reactants, transition states, intermediates, and products. For this compound, this would involve calculating the free energy changes at each step of a proposed reaction. Such modeling would clarify the feasibility of a reaction and predict the major products by identifying the path of least energetic resistance.

Predictive Modeling of Reactivity and Selectivity

Computational models can be developed to predict how a molecule will behave in different chemical environments, guiding experimental design and the discovery of new reactions. For this compound, predictive modeling could be used to forecast its reactivity towards various reagents and to understand the factors controlling the selectivity of its reactions. This could involve developing quantitative structure-activity relationship (QSAR) models or using machine learning approaches based on calculated molecular descriptors.

In Silico Methods for Structure-Activity Relationship (SAR) Studies

In silico methods, which utilize computer simulations and computational models, are integral to modern drug discovery and chemical research for investigating Structure-Activity Relationships (SAR). These techniques allow for the prediction of a compound's biological activity based on its molecular structure, thereby guiding the synthesis of more potent and selective analogs. To date, specific computational SAR studies focusing exclusively on this compound have not been extensively reported in publicly available scientific literature. However, the principles of these computational methods can be described to illustrate how such an investigation would be conducted.

The primary goal of an in silico SAR study for a compound like this compound would be to elucidate the relationships between its structural features and a particular biological effect. This process typically involves the creation of a dataset of structurally related molecules and their corresponding biological activities. Computational techniques are then employed to build a predictive model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A common approach is the development of a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR study for this compound and its derivatives would involve the following steps:

Dataset Compilation: A series of analogs would be synthesized or computationally designed, varying specific structural features. For instance, the position and nature of the substituent on the phenyl ring could be altered, or the cyclopropane (B1198618) ring could be replaced with other cyclic or acyclic moieties. The biological activity of each compound would be determined through experimental assays.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to establish a mathematical equation that correlates the calculated descriptors with the observed biological activity.

An illustrative QSAR model might take the general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.

Illustrative Data for a Hypothetical QSAR Study

Had such a study been conducted, the data might be presented in a table similar to the one below. This table showcases a hypothetical series of analogs of this compound and their associated experimental and predicted biological activities, along with key molecular descriptors.

| Compound ID | R-group (Substitution on Phenyl Ring) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | LogP | Polar Surface Area (Ų) |

| 1 | 4-CHO (Parent) | 15.2 | 14.8 | 2.1 | 43.4 |

| 2 | 4-CN | 12.5 | 13.1 | 2.0 | 47.8 |

| 3 | 4-NO₂ | 8.9 | 9.5 | 2.2 | 69.7 |

| 4 | 4-OH | 25.8 | 24.9 | 1.8 | 46.5 |

| 5 | 4-CH₃ | 18.1 | 17.5 | 2.5 | 26.3 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no specific QSAR studies on this compound were found.

Molecular Docking and 3D-QSAR

Further computational investigations could involve molecular docking and three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). Molecular docking would predict the binding orientation of this compound and its analogs within the active site of a biological target. The insights from docking could then be used to inform the development of 3D-QSAR models, which relate the 3D steric and electrostatic fields of the molecules to their biological activity.

The results of such a 3D-QSAR study would typically be visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a contour map might suggest that introducing a bulky, electropositive group at a specific position on the phenyl ring could enhance binding affinity.

Summary of Potential Findings from a Hypothetical SAR Study

A comprehensive in silico SAR study of this compound would aim to provide detailed insights into how its chemical structure can be optimized for a desired biological activity. The findings could be summarized in a table that outlines the influence of different structural modifications.

| Structural Modification | General Effect on Activity (Hypothetical) | Rationale (Hypothetical) |

| Phenyl Ring Substitution | ||

| Electron-withdrawing groups at para-position | Increased activity | May enhance electrostatic interactions with the target protein. |

| Bulky substituents | Decreased activity | Could cause steric hindrance in the binding pocket. |

| Ester Linkage | ||

| Replacement with amide | Variable | Alters hydrogen bonding capacity and electronic properties. |

| Cyclopropane Ring | ||

| Ring opening | Decreased activity | The rigid cyclopropane moiety may be crucial for proper orientation in the active site. |

Note: The information in this table is based on general principles of medicinal chemistry and is intended to be illustrative of the potential outcomes of a SAR study. It is not based on specific experimental data for this compound.

Advanced Applications in Organic Synthesis and Materials Science Research

Utility as a Versatile Intermediate in Complex Molecule Synthesis

The potential for 4-Formylphenyl cyclopropanecarboxylate (B1236923) to serve as a versatile intermediate has not been extensively realized in published research.

Precursor for Chiral Building Blocks and Enantiomerically Enriched Compounds

There is no available scientific literature detailing the use of 4-Formylphenyl cyclopropanecarboxylate as a starting material for the synthesis of chiral building blocks or enantiomerically enriched compounds. While the formyl group could, in principle, be a handle for asymmetric transformations, and the cyclopropane (B1198618) ring is a key feature in many chiral structures, specific methodologies employing this compound have not been reported.

Facilitation of Polycyclic and Heterocyclic Compound Construction

Similarly, research detailing the application of this compound in the construction of polycyclic or heterocyclic frameworks is not present in the current body of scientific literature. The inherent functionalities of the molecule could theoretically participate in cycloaddition or condensation reactions to form more complex ring systems, but such transformations have not been documented.

Contributions to Methodological Advancements in Organic Chemistry

The compound has not been featured as a key substrate or reagent in studies aimed at advancing synthetic methodologies.

Development of Novel Catalytic Systems and Processes

There are no reports of this compound being used in the development of new catalytic systems. Its potential as a substrate to test the efficacy of new catalysts or as a ligand precursor in organometallic catalysis remains unexplored in published studies.

Advancements in Sustainable and Green Chemistry Approaches

The application of this compound in the context of green or sustainable chemistry has not been documented. Research into biomass-derived synthesis routes or its use in environmentally benign reaction media is not available.

Applications in Functional Materials and Supramolecular Chemistry

The potential utility of this compound in materials science is also an area lacking in research. There are no published studies on its incorporation into liquid crystals, polymers, or its use as a building block for creating supramolecular assemblies. The combination of its rigid cyclopropane unit and polar formyl group could suggest potential for creating ordered materials, but this has not been experimentally verified in the literature.

Role in Polymer Synthesis and Advanced Materials Development

There is no available research data on the use of this compound as a monomer or precursor in polymer synthesis or the development of advanced materials.

Research on Catalytic Materials and Photocatalysts

There is no published research on the application of this compound in the development of catalytic materials or photocatalysts, either as a catalyst itself, a ligand for a metal catalyst, or as a component of a photocatalytic system.

Q & A

Q. What are the standard synthetic routes for preparing 4-formylphenyl cyclopropanecarboxylate, and how can reaction conditions be optimized?

this compound is synthesized via formylation of 1-phenyl-2,2-dichlorocyclopropane derivatives, followed by substitution reactions. For example, 1-(4-formylphenyl)-2,2-dichlorocyclopropane reacts with sodium alcoholates (e.g., sodium ethoxide) in primary alcohols to replace chlorine atoms with alkoxy groups . Optimization involves:

- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst use : Acidic or basic catalysts may accelerate cyclopropane ring formation during precursor synthesis.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- NMR spectroscopy :

- ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.0 ppm. Cyclopropane protons show splitting patterns (e.g., ABX systems) due to ring strain .

- ¹³C NMR : The carbonyl carbon of the cyclopropane ester resonates at ~170 ppm, while the formyl carbon appears near 190 ppm.

- IR spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) confirm functional groups.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

The cyclopropane ring’s strain and electron-withdrawing ester group enhance susceptibility to nucleophilic attack. For example:

- Alkoxide substitution : Sodium alcoholates displace chlorine atoms via an SN2 mechanism, forming alkoxy derivatives. Steric hindrance at the cyclopropane ring may lead to regioselectivity challenges .

- Competing pathways : Under acidic conditions, the formyl group may undergo hydration or condensation, necessitating pH control (e.g., buffered systems) to suppress side reactions.

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Analog-based screening : Compare its structure to pyrethroids (e.g., tralomethrin), which contain cyclopropanecarboxylate moieties and exhibit insecticidal activity. Assay for:

- Enzyme inhibition : Test interactions with acetylcholinesterase or sodium channels using fluorometric assays .

- Cellular toxicity : Use MTT assays on human cell lines to assess cytotoxicity thresholds.

- Molecular docking : Model interactions with target proteins (e.g., GABA receptors) to predict bioactivity .

Q. How should researchers address contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

- Substituent effects : Electron-donating groups on the phenyl ring may stabilize intermediates, improving yields. For example, halogen substituents alter reaction kinetics (see Table 1 ).

- Reagent purity : Trace moisture in sodium alcoholates can hydrolyze the ester group, reducing yields. Use anhydrous conditions and freshly distilled solvents .

Table 1 : Substituent Effects on Substitution Reaction Yields

| Substituent | Yield (%) | Notes |

|---|---|---|

| -Cl | 85 | Enhanced electrophilicity |

| -OCH₃ | 72 | Steric hindrance reduces efficiency |

| -NO₂ | 65 | Competing redox reactions |

Methodological Considerations

Q. What strategies mitigate cyclopropane ring opening during functionalization?

Q. How can computational chemistry aid in predicting the stability of this compound derivatives?

- DFT calculations : Estimate bond dissociation energies (BDEs) to identify labile bonds. For example, the cyclopropane C-C bond has a BDE of ~65 kcal/mol, indicating moderate stability.

- Molecular dynamics : Simulate solvent effects to predict solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.